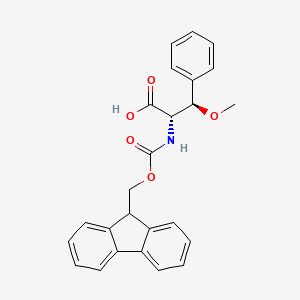
Fmoc-(betaR)-beta-OMe-L-Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(betaR)-beta-OMe-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(betaR)-beta-OMe-L-Phenylalanine typically involves the protection of the amine group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a solid support and sequentially built up .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(betaR)-beta-OMe-L-Phenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the phenylalanine moiety.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylalanine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(betaR)-beta-OMe-L-Phenylalanine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amine group during peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, this compound is used in the development of peptide-based drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for research and therapeutic purposes. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-(betaR)-beta-OMe-L-Phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of phenylalanine, preventing unwanted reactions during the synthesis process. The Fmoc group can be easily removed under mild basic conditions, such as treatment with piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar to Fmoc-(betaR)-beta-OMe-L-Phenylalanine but lacks the beta-methoxy group.
Boc-L-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-L-Phenylalanine: Uses a carbobenzoxy (Cbz) protecting group instead of Fmoc.
Uniqueness
This compound is unique due to the presence of the beta-methoxy group, which can influence the compound’s reactivity and interactions. The Fmoc group provides stability and ease of removal, making it a preferred choice in peptide synthesis .
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-30-23(16-9-3-2-4-10-16)22(24(27)28)26-25(29)31-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-23H,15H2,1H3,(H,26,29)(H,27,28)/t22-,23+/m0/s1 |
InChI Key |
YGLRUBOJLHVWSW-XZOQPEGZSA-N |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















